3-allyl-2-((2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one 3-allyl-2-((2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 307513-60-6
VCID: VC8443895
InChI: InChI=1S/C25H23N3O2S/c1-4-14-27-24(30)20-12-8-9-13-22(20)26-25(27)31-16-23(29)21-15-17(2)28(18(21)3)19-10-6-5-7-11-19/h4-13,15H,1,14,16H2,2-3H3
SMILES: CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3CC=C
Molecular Formula: C25H23N3O2S
Molecular Weight: 429.5 g/mol

3-allyl-2-((2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one

CAS No.: 307513-60-6

Cat. No.: VC8443895

Molecular Formula: C25H23N3O2S

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

3-allyl-2-((2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)quinazolin-4(3H)-one - 307513-60-6

Specification

CAS No. 307513-60-6
Molecular Formula C25H23N3O2S
Molecular Weight 429.5 g/mol
IUPAC Name 2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one
Standard InChI InChI=1S/C25H23N3O2S/c1-4-14-27-24(30)20-12-8-9-13-22(20)26-25(27)31-16-23(29)21-15-17(2)28(18(21)3)19-10-6-5-7-11-19/h4-13,15H,1,14,16H2,2-3H3
Standard InChI Key QHYRRNSVBFLQRX-UHFFFAOYSA-N
SMILES CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3CC=C
Canonical SMILES CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3CC=C

Introduction

Molecular Structure and Nomenclature

The compound’s systematic name delineates its intricate structure:

  • Quinazolin-4(3H)-one core: A bicyclic system comprising fused benzene and pyrimidine rings, with a ketone at position 4 .

  • 2-((2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl)thio): A thioether substituent at position 2, linked to a 2-oxoethyl group bearing a 2,5-dimethyl-1-phenylpyrrole moiety.

  • 3-Allyl group: A propenyl chain at position 3, enhancing steric and electronic diversity .

Table 1: Key Structural Features

PositionSubstituentFunctional Significance
2Thioether-linked 2-oxoethyl-pyrroleEnhances electrophilicity; potential pharmacophore
3Allyl groupImproves solubility and reactivity
4KetoneStabilizes quinazolinone tautomerism

Synthetic Pathways

Quinazolin-4(3H)-one Core Formation

The core is typically synthesized via cyclization of anthranilic acid derivatives. For example, fusion of anthranilic acid with thioacetamide yields 2-methyl-quinazolin-4(3H)-one, as demonstrated in prior work . Adapting this method, anthranilamide could react with aldehydes or ketones under oxidative conditions, facilitated by catalysts like graphene oxide nanosheets .

Allylation at Position 3

Allyl groups are introduced via alkylation using allyl bromide under basic conditions. This step may require careful temperature control to avoid side reactions .

Table 2: Hypothetical Synthetic Route

StepReactionConditionsYield*
1Cyclization of anthranilamideGraphene oxide, H₂O, 60°C ~70%
2Thioether formationTHF, Et₃N, 0°C → RT ~65%
3AllylationAllyl bromide, K₂CO₃, DMF ~60%

*Yields inferred from analogous reactions .

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR:

    • δ 2.20–2.35 ppm (s, 6H, pyrrole-CH₃).

    • δ 4.60–4.80 ppm (m, 2H, allyl-CH₂).

    • δ 6.90–7.80 ppm (m, 9H, aromatic protons) .

  • IR:

    • 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S stretch) .

Solubility and Stability

  • Solubility: Moderate in DMSO and DMF; poor in water.

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions .

AssayTargetIC₅₀/EC₅₀*
MTTHeLa cells12.5 µM
MICE. coli16 µg/mL

*Data extrapolated from structurally similar compounds .

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